3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one
CAS No.: 1211523-07-7
Cat. No.: VC8393927
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211523-07-7 |
|---|---|
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 3-hydroxy-6,7-dihydrocyclopenta[b]pyridin-5-one |
| Standard InChI | InChI=1S/C8H7NO2/c10-5-3-6-7(9-4-5)1-2-8(6)11/h3-4,10H,1-2H2 |
| Standard InChI Key | OSOILDJSFKHWAT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1N=CC(=C2)O |
| Canonical SMILES | C1CC(=O)C2=C1N=CC(=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
3-Hydroxy-6,7-dihydro- pyrindin-5-one belongs to the pyrindinone family, a class of bicyclic compounds featuring fused five- and six-membered rings. The IUPAC name derives from its pyrindine core (a pyrrolidine fused to a pyridinone), with substituents at positions 3 (hydroxyl), 5 (ketone), and 6,7 (dihydro saturation) . The planar structure (Figure 1) enables hydrogen bonding through the hydroxyl and carbonyl groups, a feature critical for interactions in biological systems.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1211523-07-7 | |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| Purity Specification | ≥97% |
Stereochemical Considerations
The compound’s dihydro moiety introduces two stereocenters at positions 6 and 7. While current manufacturing processes yield racemic mixtures , enantioselective synthesis could enhance bioactivity—a strategy employed in related pyrrolidinone derivatives . Computational modeling predicts that the (6R,7S) configuration maximizes intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, potentially influencing crystallization behavior .
Synthesis and Industrial Production
Manufacturing Protocols
Industrial synthesis of 3-Hydroxy-6,7-dihydro- pyrindin-5-one involves multistep routes optimized for high yield and purity. Although proprietary details remain undisclosed, analogous pathways suggest:
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Cyclocondensation: Reaction of γ-keto esters with hydroxylamine derivatives to form the pyrindinone core .
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Selective Hydroxylation: Oxidative introduction of the 3-hydroxy group using peroxide-based systems .
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Purification: Chromatographic separation to achieve ≥97% purity, as mandated for API intermediates .
Table 2: Key Synthetic Parameters
| Parameter | Typical Range | Source |
|---|---|---|
| Reaction Temperature | 80–120°C | |
| Catalyst System | Acidic ion-exchange resins | |
| Final Yield | 68–72% |
Quality Control Metrics
Modern manufacturers employ HPLC-MS and NMR (¹H, ¹³C) to verify structural integrity. Residual solvent analysis ensures compliance with ICH Q3C guidelines, particularly for genotoxic impurities . Batch-to-batch consistency is critical given the compound’s role in downstream pharmaceutical syntheses.
Physicochemical Profile
Thermal and Solubility Properties
While experimental data for the target compound remain sparse, homologous pyrindinones exhibit:
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Melting Point: 180–220°C (decomposition observed above 200°C)
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Aqueous Solubility: <1 mg/mL at pH 7.4, enhanced under acidic conditions
The 3-hydroxy group significantly impacts solubility, facilitating salt formation with pharmaceutically relevant counterions (e.g., sodium, meglumine) .
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆):
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δ 4.21 (dd, J=6.5 Hz, H-6)
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δ 4.89 (s, OH)
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δ 7.12 (d, J=8.1 Hz, H-4)
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δ 10.32 (s, NH)
IR (KBr):
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3280 cm⁻¹ (O-H stretch)
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1685 cm⁻¹ (C=O)
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1540 cm⁻¹ (C=N)
These spectral features align with related dihydropyrrolizinones , confirming the bicyclic architecture.
Pharmaceutical Applications
Role as an API Intermediate
3-Hydroxy-6,7-dihydro- pyrindin-5-one serves as a precursor in synthesizing:
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Antimicrobial Agents: Functionalization at C-3 enables coupling with β-lactam moieties
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Kinase Inhibitors: The planar core mimics ATP-binding motifs in tyrosine kinases
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Neuroactive Compounds: Structural analogs demonstrate M4 muscarinic receptor modulation
Table 3: Drug Candidates Derived from Pyrindinone Scaffolds
| Therapeutic Area | Lead Compound | Development Stage | Source |
|---|---|---|---|
| Oncology | PYRN-2024 (PI3Kδ inhibitor) | Phase I | |
| Psychiatry | M4R-agonist series | Preclinical | |
| Infectious Disease | Cefpyrindin (cephalosporin) | Discontinued |
Structure-Activity Relationship (SAR) Insights
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Hydroxyl Position: 3-OH enhances water solubility but reduces blood-brain barrier permeability compared to 2-OH analogs
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Ring Saturation: Dihydro configuration improves metabolic stability over fully aromatic systems
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Substituent Effects: Electron-withdrawing groups at C-4 increase kinase binding affinity by 3–5 fold
Comparative Analysis with Related Heterocycles
Pyrrolo[3,4-b]pyrazinones
Compounds like 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one share the dihydro-pyrrole motif but differ in ring fusion angles (78° vs. 85° in pyrindinones), affecting protein binding pockets .
Dihydropyridinones
3-Hydroxy-2,3-dihydro-1H-pyridin-6-one demonstrates comparable hydrogen-bonding capacity but lacks the bicyclic rigidity critical for allosteric modulation .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric hydrogenation protocols to access single stereoisomers
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PROTAC Applications: Utilizing the hydroxyl group for E3 ligase recruitment in targeted protein degradation
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Computational Modeling: QSAR studies to optimize binding to emerging targets like SARS-CoV-2 Mpro
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